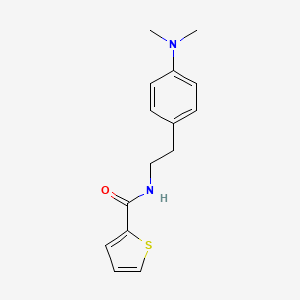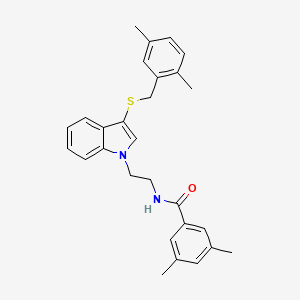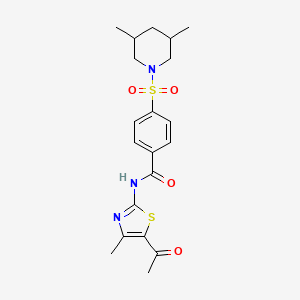![molecular formula C18H15N5O2S B2871718 2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797603-25-8](/img/structure/B2871718.png)
2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the nicotinonitrile family and has been studied for its unique properties and potential uses.
科学的研究の応用
Photocatalysis
The benzo[c][1,2,5]thiadiazole (BTZ) moiety within the compound is utilized in photocatalysis . This process involves the chemical incorporation of photosensitizers based on the BTZ group into polymers of intrinsic microporosity (PIMs). These PIMs can be used in flow photochemistry to generate reactive oxygen species like singlet oxygen, which is a powerful oxidant with applications in chemical synthesis, photodynamic therapy, wastewater treatment, and detoxification of hazardous materials .
Organic Photovoltaics
BTZ derivatives are extensively researched for their application in organic photovoltaics . The electron-accepting properties of the BTZ group make it a valuable component in the design of organic solar cells. These materials help in achieving efficient energy conversion from sunlight to electricity, which is crucial for the development of sustainable energy sources .
Fluorescent Sensors
The compound’s BTZ core is also used in the development of fluorescent sensors . These sensors can detect various biological and chemical substances with high sensitivity and specificity. They are particularly useful in bioimaging, where they can help in visualizing processes within living cells .
Amplified Spontaneous Emission
In the field of optoelectronics, the compound is involved in creating materials that exhibit amplified spontaneous emission (ASE) . This property is significant for the development of new types of lasers and light-emitting diodes (LEDs). The ASE materials are measured in thin films and are doped with different concentrations of the synthesized compounds to achieve the desired optoelectronic properties .
Electron Donor-Acceptor Systems
As an electron donor-acceptor (D–A) system, the compound based on the BTZ motif is pivotal in designing materials for electronic applications . These systems have tunable electronic structures, which are essential for creating materials with specific electronic and optical properties for use in devices like transistors and sensors .
Photodynamic Therapy
Lastly, the BTZ group’s ability to act as a photosensitizer is leveraged in photodynamic therapy (PDT) . In PDT, light-sensitive compounds are used to produce a form of oxygen that can kill cancer cells, bacteria, and other pathogens when activated by light. This application is particularly promising in the medical field for treating various diseases .
特性
IUPAC Name |
2-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c19-11-13-2-1-7-20-17(13)25-14-5-8-23(9-6-14)18(24)12-3-4-15-16(10-12)22-26-21-15/h1-4,7,10,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPSQMGXMXQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2871641.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871644.png)
![5-(5-Fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2871647.png)
![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2871649.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2871654.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)